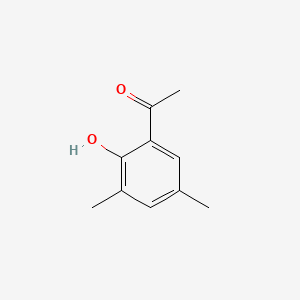

3',5'-Dimethyl-2'-hydroxyacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-7(2)10(12)9(5-6)8(3)11/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXDUOVVDZNQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-66-9 | |

| Record name | 2'-Hydroxy-3',5'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3',5'-Dimethyl-2'-hydroxyacetophenone via Fries Rearrangement: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3',5'-Dimethyl-2'-hydroxyacetophenone, a valuable chemical intermediate, through the Fries rearrangement. This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and field-proven strategies for process optimization.

Strategic Overview: The Importance of this compound

This compound is a versatile aromatic ketone that serves as a critical building block in numerous high-value applications. Its unique molecular architecture, featuring a reactive hydroxyl group ortho to a ketone, makes it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Notably, it is utilized in the formulation of fragrances, as a UV absorber in cosmetics to protect against sun damage, and as a precursor for various pharmaceutical compounds.[1]

The primary and most effective route to this and other hydroxy aryl ketones is the Fries rearrangement, an organic reaction that transforms a phenolic ester into its corresponding hydroxy ketone isomers.[2][3] Named after German chemist Karl Theophil Fries, this reaction provides a powerful tool for the regioselective acylation of phenols.[3][4]

The Core Transformation: A Mechanistic Deep Dive into the Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed transformation of an aryl ester into a mixture of ortho- and para-hydroxy aryl ketones.[2][5] The reaction is renowned for its reliability, though its mechanism and regioselectivity are highly dependent on the chosen reaction conditions.

The Accepted Mechanistic Pathway

While debate continues regarding the precise interplay between intramolecular and intermolecular pathways, a widely accepted mechanism involves the generation of an acylium carbocation intermediate.[5][6]

The process unfolds in four key steps:

-

Lewis Acid Complexation: The reaction is initiated by the coordination of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This oxygen is more electron-rich and thus a more favorable Lewis base than the phenolic oxygen.[2][7]

-

Acylium Ion Generation: This initial complexation polarizes the bond between the acyl group and the phenolic oxygen. The Lewis acid then rearranges to the phenolic oxygen, facilitating the cleavage of the acyl-oxygen bond and generating a free acylium carbocation (R-C≡O⁺).[2][8]

-

Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a classic EAS reaction. In the synthesis of this compound from 3,5-dimethylphenyl acetate, the methyl groups at the 3- and 5-positions sterically and electronically direct the incoming acyl group to the available ortho (2- or 6-) positions, as the para (4-) position is blocked.

-

Hydrolysis and Product Liberation: An aqueous acidic workup is performed to decompose the aluminum-phenoxide complex, liberating the final hydroxyacetophenone product.[8]

Caption: The four-step mechanism of the Fries rearrangement.

Controlling Regioselectivity: The Decisive Role of Reaction Conditions

The ratio of ortho to para isomers in a Fries rearrangement is not arbitrary; it is a function of precisely controlled experimental parameters.

-

Temperature: This is the most critical factor. Low temperatures (typically below 60°C) favor the formation of the more thermodynamically stable para product.[9][10] Conversely, higher temperatures (often above 160°C) favor the kinetically controlled ortho product.[2][9] The ortho-isomer is stabilized at higher temperatures through the formation of a more stable bidentate complex with the aluminum catalyst.[11]

-

Solvent: Solvent polarity plays a key role in dictating the migratory path of the acylium ion.

-

Non-polar solvents (e.g., carbon disulfide, chlorobenzene) tend to promote an intramolecular rearrangement by keeping the generated acylium ion within a "solvent cage" close to its parent ring, favoring ortho substitution.[2][10][12]

-

Polar solvents (e.g., nitrobenzene) solvate the acylium ion more effectively, allowing it to diffuse further from the ring and attack the less sterically hindered para position.[10][11]

-

For the target molecule, this compound, the substitution pattern of the starting material (3,5-dimethylphenyl acetate) inherently directs the reaction toward the desired ortho product, simplifying the challenge of regioselectivity.

From Theory to Practice: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.

Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |

| 3,5-Dimethylphenyl Acetate | C₁₀H₁₂O₂ | 164.20 | 16.4 g | 0.10 | Starting Material |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 20.0 g | 0.15 | Lewis Acid Catalyst |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 100 mL | - | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - | Workup Reagent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

-

Equipment: 250 mL three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, dropping funnel, separatory funnel, rotary evaporator.

Step-by-Step Synthesis Workflow

PART A: Preparation of the Starting Ester (3,5-Dimethylphenyl Acetate)

This preliminary step is required if the starting ester is not commercially available.

-

In a flask, combine 3,5-dimethylphenol (1.0 eq) and acetic anhydride (1.05 eq).

-

Add a few drops of concentrated sulfuric acid as a catalyst.[13]

-

The reaction is exothermic. Once the initial reaction subsides, heat the mixture gently for 1-2 hours to ensure completion.

-

Purify the resulting 3,5-dimethylphenyl acetate by distillation.

PART B: The Fries Rearrangement

-

Setup: Assemble a 250 mL three-neck flask equipped with a condenser, magnetic stirrer, and dropping funnel. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.[12]

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.5 eq) and nitrobenzene (100 mL). Stir the mixture to form a suspension.

-

Substrate Addition: Add 3,5-dimethylphenyl acetate (1.0 eq) dropwise to the stirred suspension at room temperature.

-

Heating: Heat the reaction mixture to 120-130°C in an oil bath.[14][15] Maintain this temperature for approximately 3 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC).[16]

-

Workup: After the reaction is complete (indicated by the consumption of the starting ester on TLC), cool the flask to room temperature and then place it in an ice bath.

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL).[12][17] This will decompose the aluminum complexes. Stir until all the dark solid has dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (100 mL portions).[14]

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.[12]

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

PART C: Purification

-

Column Chromatography: The crude product can be effectively purified by flash column chromatography on silica gel.[12] A solvent system of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing the polarity) is typically effective for separating the product from non-polar impurities and baseline material.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be employed to achieve high purity.[17][18]

Caption: Experimental workflow for the synthesis of the target molecule.

Field-Proven Insights and Troubleshooting

-

Anhydrous Conditions are Paramount: The single most common cause of low yields is the deactivation of the Lewis acid catalyst by moisture.[12] Ensure all glassware is oven- or flame-dried and that reagents are anhydrous.

-

Catalyst Stoichiometry: An excess of AlCl₃ (typically 1.2-2.5 equivalents) is necessary because the catalyst complexes with both the carbonyl oxygen of the starting ester and the hydroxyl and carbonyl groups of the product ketone.[8] Using only a catalytic amount will result in an incomplete reaction.

-

Managing Side Reactions: The primary side reaction is the cleavage of the ester bond to form 3,5-dimethylphenol, which can either remain or be acylated by another acylium ion.[19] Running the reaction under optimized temperature and time conditions minimizes these pathways. Heavily substituted substrates may exhibit lower yields due to steric hindrance.[10][11]

-

Alternative Catalysts and Conditions: While AlCl₃ is the classic catalyst, concerns over its corrosive nature and the large volumes of hazardous waste generated during workup have led to alternatives.[20] Strong Brønsted acids like methanesulfonic acid or environmentally benign solid acids like zeolites and p-toluenesulfonic acid (PTSA) have been successfully used.[8][20][21] Additionally, the Photo-Fries rearrangement offers a catalyst-free alternative using UV light, though yields are often lower for preparative scale.[11][22]

Conclusion

The Fries rearrangement remains an indispensable tool for the synthesis of hydroxy aryl ketones. The successful synthesis of this compound hinges on a solid understanding of the reaction mechanism and meticulous control over experimental conditions, particularly temperature and the exclusion of moisture. By following the validated protocol and troubleshooting insights provided in this guide, researchers can confidently and efficiently produce this valuable intermediate for applications across the pharmaceutical and chemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fries Rearrangement [sigmaaldrich.com]

- 5. pharmdguru.com [pharmdguru.com]

- 6. scribd.com [scribd.com]

- 7. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 10. Fries Rearrangement Reaction: Mechanism, Example & Uses [vedantu.com]

- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [guidechem.com]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 19. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 20. jocpr.com [jocpr.com]

- 21. jocpr.com [jocpr.com]

- 22. Photo fries rearrangement | PPTX [slideshare.net]

A Technical Guide to the Spectroscopic Data of 3',5'-Dimethyl-2'-hydroxyacetophenone

This guide provides an in-depth analysis of the spectroscopic data for 3',5'-Dimethyl-2'-hydroxyacetophenone (CAS No. 1198-66-9), a key organic compound utilized in various research and industrial applications, including pharmaceutical synthesis.[1][2] With a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , precise structural confirmation is paramount for its application.[3] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation crucial for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is the bedrock of its chemical behavior and biological activity. For this compound, a combination of spectroscopic techniques provides a comprehensive and validated structural profile. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and MS confirms the molecular weight and provides fragmentation data for structural assembly.

The molecular structure, with atom numbering for NMR assignments, is presented below. This numbering is crucial for unambiguously assigning spectral peaks to specific atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide complementary information about the molecular skeleton.

Experimental Protocol: A Self-Validating System

The choice of solvent and instrument frequency is critical for resolving complex spectra.

-

Sample Preparation: The compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, most commonly deuterochloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which serves as an internal reference.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument.[4] High-field magnets enhance chemical shift dispersion and sensitivity, which is crucial for resolving closely spaced signals and observing subtle coupling patterns.

-

Data Acquisition: A standard pulse program is used. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, more scans are typically required.

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides a proton census of the molecule. The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen has a profound effect on the chemical shift of the phenolic proton, making it highly deshielded.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |

| ~12.5 | Singlet | 1H | -OH (H on O attached to C2') | The strong intramolecular hydrogen bond locks this proton in place, causing significant deshielding. This downfield shift is characteristic of o-hydroxyaryl ketones. |

| ~7.2 | Singlet | 1H | Ar-H (H on C4') | This aromatic proton is a singlet as it has no adjacent protons to couple with. |

| ~7.0 | Singlet | 1H | Ar-H (H on C6') | This proton is also a singlet due to the lack of ortho or meta proton coupling partners. |

| ~2.6 | Singlet | 3H | -COCH₃ (H on C8) | This is a typical chemical shift for methyl protons adjacent to a carbonyl group. The singlet multiplicity confirms no adjacent protons. |

| ~2.3 | Singlet | 3H | Ar-CH₃ (H on C9) | Aromatic methyl groups typically resonate in this region. |

| ~2.3 | Singlet | 3H | Ar-CH₃ (H on C10) | The two aromatic methyl groups may have very similar or identical chemical shifts, potentially appearing as a single peak with an integration of 6H. |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon is typically the most downfield signal.

| Chemical Shift (δ) ppm | Assignment | Causality and Insights |

| ~204 | C=O (C7) | Carbonyl carbons are highly deshielded and appear far downfield. Conjugation with the aromatic ring and the intramolecular hydrogen bond influences this shift. |

| ~160 | C-OH (C2') | The carbon atom directly attached to the hydroxyl group is significantly deshielded by the electronegative oxygen. |

| ~138-140 | C-CH₃ (C3' & C5') | Quaternary aromatic carbons attached to methyl groups. |

| ~130 | C-H (C4') | Aromatic methine carbon. |

| ~120-125 | C-H (C6') & C-C=O (C1') | Aromatic methine and the quaternary carbon attached to the acetyl group. |

| ~26 | -COCH₃ (C8) | The acetyl methyl carbon. |

| ~20-22 | Ar-CH₃ (C9 & C10) | The two aromatic methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

A common and straightforward method is Attenuated Total Reflectance (ATR), where the solid sample is placed directly onto a crystal (e.g., diamond or germanium) and the IR spectrum is recorded. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a transparent disk.[5]

Caption: Workflow for acquiring an ATR-IR spectrum.

Characteristic IR Absorption Bands

The IR spectrum of this compound is dominated by absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Description of Vibration | Insights and Validation |

| ~3400-3000 (broad) | O-H stretch (phenolic) | The broadness of this peak is a direct consequence of the strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. |

| ~3100-3000 | Aromatic C-H stretch | These peaks confirm the presence of sp² hybridized C-H bonds in the aromatic ring. |

| ~2950-2850 | Aliphatic C-H stretch | These absorptions arise from the methyl groups. |

| ~1650 | C=O stretch (ketone) | The carbonyl stretching frequency is lower than that of a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bonding, which weakens the C=O bond.[6] This is a key self-validating feature. |

| ~1600 & ~1450 | C=C stretch (aromatic) | These characteristic absorptions are diagnostic for the presence of an aromatic ring.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol

Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is a high-energy radical cation that undergoes fragmentation into smaller, characteristic ions.

-

Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Mass Spectrometry Data and Fragmentation

The mass spectrum confirms the molecular weight and provides a fragmentation fingerprint that supports the proposed structure.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Insights into Fragmentation Pathway |

| 164 | [M]⁺• | The molecular ion peak, confirming the molecular weight of 164.20 g/mol . |

| 149 | [M - CH₃]⁺ | A very common and stable fragment resulting from the alpha-cleavage of the acetyl methyl group, forming a stable acylium ion. This is a primary validation of the acetophenone structure. |

| 121 | [M - COCH₃]⁺ | Loss of the entire acetyl group (43 Da) results in the formation of the 2,4-dimethylphenoxide cation. |

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide an unambiguous and internally consistent confirmation of the structure of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all protons, with the characteristic downfield phenolic proton validating the intramolecular hydrogen bond. The ¹³C NMR spectrum maps the carbon skeleton. The IR spectrum clearly identifies the key hydroxyl and conjugated ketone functional groups, with their frequencies shifted in a predictable manner due to electronic and hydrogen bonding effects. Finally, mass spectrometry confirms the correct molecular weight and shows a logical fragmentation pattern consistent with the assigned structure. This comprehensive spectroscopic profile serves as a reliable reference for the identification and quality control of this important chemical compound.

References

An In-depth Technical Guide to 1-(2-hydroxy-3,5-dimethylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(2-hydroxy-3,5-dimethylphenyl)ethanone, a substituted aromatic ketone, represents a class of organic compounds known as hydroxyacetophenones. These molecules are characterized by a phenolic hydroxyl group and an acetyl group attached to a benzene ring. The specific arrangement of these functional groups, along with the dimethyl substitution pattern on the aromatic core, imparts distinct chemical reactivity and physical properties to the molecule. Hydroxyacetophenones are recognized as highly valuable scaffolds and synthetic intermediates in medicinal chemistry and drug discovery.[1][2] Their structural framework is a recurring motif in a wide range of biologically active compounds, serving as a foundational building block for more complex molecules such as chalcones, flavonoids, and coumarins.[1][3] This guide provides a comprehensive technical overview of 1-(2-hydroxy-3,5-dimethylphenyl)ethanone for researchers and drug development professionals, covering its identification, properties, synthesis, and potential applications.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The primary identifiers and key physicochemical properties for this compound are summarized below.

Nomenclature and Structure

-

IUPAC Name: 1-(2-hydroxy-3,5-dimethylphenyl)ethanone

-

Common Synonyms: 2'-Hydroxy-3',5'-dimethylacetophenone[4]

-

CAS Number: 1198-66-9[4]

-

Molecular Formula: C₁₀H₁₂O₂[4]

-

Molecular Weight: 164.20 g/mol [4]

-

Chemical Structure:

-

SMILES: CC(=O)C1=C(O)C(C)=CC(C)=C1

-

InChI: InChI=1S/C10H12O2/c1-6-4-7(2)10(12)9(5-6)8(3)11/h4-5,12H,1-3H3

-

Physicochemical Data

The following table outlines the key physical and chemical properties. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as melting and boiling points are not widely published for this specific isomer.

| Property | Value | Source |

| Purity | ≥98% (by GC) | Commercial Supplier[4] |

| Appearance | Typically a solid (predicted) | - |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Spectroscopic Profile (Predicted)

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Phenolic -OH | δ 12.0-12.5 ppm (s, 1H) | The strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen deshields this proton significantly, shifting it far downfield. |

| Aromatic C-H | δ 6.8-7.5 ppm (s, 2H) | Two singlets are expected for the two non-equivalent aromatic protons. | |

| Acetyl -CH₃ | δ 2.5-2.7 ppm (s, 3H) | Typical chemical shift for a methyl group adjacent to a carbonyl. | |

| Aryl -CH₃ | δ 2.2-2.4 ppm (s, 6H) | Two singlets are expected for the two non-equivalent methyl groups attached to the aromatic ring. | |

| ¹³C NMR | Carbonyl C=O | δ 200-205 ppm | Characteristic chemical shift for a ketone carbonyl carbon. |

| Aromatic C-O | δ 160-165 ppm | The carbon bearing the hydroxyl group is shifted downfield due to the oxygen's electronegativity. | |

| Aromatic C-H/C-C | δ 115-140 ppm | A complex set of signals corresponding to the remaining aromatic carbons. | |

| Acetyl -CH₃ | δ 25-30 ppm | Typical chemical shift for an acetyl methyl carbon. | |

| Aryl -CH₃ | δ 15-25 ppm | Chemical shifts for the two aromatic methyl carbons. | |

| IR | O-H Stretch | 3100-3500 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded hydroxyl group. |

| C=O Stretch | 1640-1660 cm⁻¹ | The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding. | |

| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | For the methyl groups. | |

| C=C Stretch | 1550-1600 cm⁻¹ | Aromatic ring vibrations. |

Synthesis via Fries Rearrangement

A robust and industrially significant method for synthesizing hydroxyaryl ketones is the Fries rearrangement .[5] This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[6] For the synthesis of 1-(2-hydroxy-3,5-dimethylphenyl)ethanone, the logical precursor is 3,5-dimethylphenyl acetate.

Reaction Mechanism and Causality

The reaction proceeds via the formation of an acylium ion intermediate after the Lewis acid (e.g., AlCl₃) coordinates to the ester's carbonyl and ether oxygens.[5] This electrophilic acylium ion then attacks the activated aromatic ring in an electrophilic aromatic substitution reaction. The temperature is a critical parameter for controlling regioselectivity:

-

Low Temperatures (<60°C): Favor the formation of the para-substituted product, which is often the thermodynamically more stable isomer.[7]

-

High Temperatures (>160°C): Favor the formation of the ortho-substituted product.[7] This is attributed to the kinetic stability of the bidentate chelate complex formed between the Lewis acid, the ortho-hydroxyl group, and the ketone carbonyl, which is only possible for the ortho isomer.[6]

To synthesize the target compound, high-temperature conditions are required to direct the acylation to the ortho position.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-(2-hydroxy-3,5-dimethylphenyl)ethanone.

Caption: Workflow for the synthesis via Fries Rearrangement.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of 1-(2-hydroxy-3,5-dimethylphenyl)ethanone from 3,5-dimethylphenyl acetate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

3,5-Dimethylphenyl acetate (1 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

Reaction Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Causality: The apparatus must be dry as aluminum chloride reacts violently with water, which would deactivate the catalyst.

-

-

Addition of Reactants: To the flask, add 3,5-dimethylphenyl acetate (e.g., 10 g, 0.061 mol). In a separate, dry container, weigh anhydrous aluminum chloride (e.g., 9.7 g, 0.073 mol) and add it portion-wise to the flask.

-

Causality: Using a slight excess of AlCl₃ ensures complete complexation with both the ester reactant and the ketone product, driving the reaction to completion. The portion-wise addition helps control any initial exotherm.

-

-

Heating: Heat the reaction mixture in an oil bath to 160-170°C. Maintain vigorous stirring for 4-6 hours.

-

Causality: As established, this high temperature is crucial to favor the formation of the desired ortho-rearranged product. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Quenching: After the reaction is complete, cool the flask to room temperature and then carefully place it in an ice bath. Slowly and cautiously quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl (e.g., 20 mL).

-

Causality: The quenching step is highly exothermic and must be done slowly and with cooling. The acid hydrolyzes the aluminum-phenoxide complex, liberating the hydroxyl group of the product and converting aluminum salts into water-soluble forms.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Causality: The organic product is more soluble in ethyl acetate than in the aqueous layer, allowing for its separation from inorganic salts.

-

-

Washing: Combine the organic extracts and wash them with brine (2 x 25 mL).

-

Causality: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase.

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: This step removes the extraction solvent to yield the crude product.

-

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

Causality: Purification is essential to remove any unreacted starting material, the para-isomer byproduct, and other impurities, yielding the final product with high purity. The final product should be characterized by NMR and IR to confirm its structure.

-

Applications in Research and Drug Development

While specific biological activities for 1-(2-hydroxy-3,5-dimethylphenyl)ethanone are not extensively documented, the 2-hydroxyacetophenone scaffold is a cornerstone in medicinal chemistry.[2] Its value lies in its role as a versatile synthetic intermediate for building molecules with significant therapeutic potential.

-

Precursor for Bioactive Heterocycles: The compound's functional groups are ideal for synthesizing more complex structures. The hydroxyl and ketone groups can readily participate in condensation reactions to form pharmacologically important classes of compounds like chalcones, flavones, and coumarins.[1]

-

Enzyme Inhibition Potential: Structurally related hydroxyacetophenones have demonstrated inhibitory activity against various enzymes. For example, certain derivatives act as inhibitors of urease, aldose reductase, and collagenase, suggesting that novel compounds derived from this scaffold could be explored for similar activities.[8]

-

Antioxidant and Metal-Chelating Agents: The phenolic hydroxyl group is a known antioxidant moiety. Furthermore, the ortho-hydroxyketone arrangement is an excellent bidentate ligand for metal ions. This property is particularly relevant in neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is implicated. Chalcones derived from hydroxyacetophenones have been investigated for their ability to chelate metal ions and inhibit the aggregation of amyloid-beta peptides.[1]

Professionals in drug development can leverage 1-(2-hydroxy-3,5-dimethylphenyl)ethanone as a starting material to generate libraries of novel compounds for screening against a wide range of biological targets. The specific 3,5-dimethyl substitution pattern provides a unique lipophilic and steric profile that can be exploited to fine-tune the pharmacological properties of its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. jpub.org [jpub.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Potential Biological Activities of Substituted Hydroxyacetophenones

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydroxyacetophenones, a significant class of phenolic compounds, have garnered considerable attention within the scientific community for their diverse and potent biological activities. These molecules, characterized by a hydroxyl group and an acetyl group attached to a benzene ring, serve as versatile scaffolds in medicinal chemistry.[1][2] Their structural simplicity and amenability to chemical modification allow for the fine-tuning of their physicochemical properties, leading to a broad spectrum of pharmacological effects.[1][2] This technical guide provides a comprehensive exploration of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of substituted hydroxyacetophenones. It delves into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating their efficacy. This document is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Chemical Versatility and Biological Significance of Hydroxyacetophenones

Hydroxyacetophenones are aromatic ketones that exist as various isomers depending on the relative positions of the hydroxyl and acetyl groups on the phenyl ring.[1][2] This positional isomerism significantly influences their chemical reactivity and biological activity.[1] Found in both natural and synthetic forms, these compounds are crucial building blocks for the synthesis of a wide array of biologically active molecules, including chalcones and flavonoids.[1][3][4] The presence of both a hydrogen-donating hydroxyl group and an electron-withdrawing acetyl group imparts a unique electronic and chemical character to the molecule, making it a privileged scaffold in drug design.[1] This guide will systematically unpack the therapeutic potential of this fascinating class of compounds.

Antioxidant Properties: Quenching the Fire of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a myriad of chronic diseases, including cancer and premature aging.[5] Phenolic compounds, such as hydroxyacetophenones, are well-established antioxidants.[5]

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism of hydroxyacetophenones involves the donation of a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.[5][6][7] This process generates a more stable phenoxyl radical, which can be delocalized across the benzene ring, effectively terminating the damaging chain reaction of free radicals.[5] The position of the hydroxyl group is a critical determinant of antioxidant efficacy. It is hypothesized that 4'-hydroxyacetophenone may exhibit stronger antioxidant activity than 2'-hydroxyacetophenone due to the absence of intramolecular hydrogen bonding in the para-isomer, which facilitates hydrogen donation.[6]

Experimental Workflow: DPPH Radical Scavenging Assay

A common in vitro method to assess antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3] This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol: DPPH Radical Scavenging Activity

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 1.3 mg/mL) in methanol.[3] For the working solution, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

-

Prepare a series of concentrations of the test hydroxyacetophenone compounds in methanol.

-

Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) for comparison.

-

-

Assay Procedure:

-

To a microplate well or a cuvette, add a specific volume of the test compound solution (e.g., 100 µL).

-

Add a defined volume of the DPPH working solution (e.g., 100 µL).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

-

-

Measurement and Calculation:

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Anti-inflammatory Effects: Soothing the Flames of Inflammation

Inflammation is a complex biological response to harmful stimuli. While acute inflammation is a protective mechanism, chronic inflammation is implicated in various diseases. Hydroxyacetophenones have demonstrated noteworthy anti-inflammatory properties.[5][9]

Mechanism of Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory activity of hydroxyacetophenones is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5] COX-2 is a crucial enzyme in the synthesis of prostaglandins, which are lipid compounds that mediate inflammatory responses and contribute to pain perception.[5] By inhibiting COX-2, hydroxyacetophenones can reduce the production of prostaglandins, thereby alleviating inflammation.[5]

Caption: Inhibition of the COX-2 pathway by substituted hydroxyacetophenones.

Antimicrobial Activity: A Defense Against Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted hydroxyacetophenones have emerged as promising candidates with a broad spectrum of activity against various bacterial and fungal pathogens.[9]

Structure-Activity Relationship (SAR)

The antimicrobial potency of hydroxyacetophenones is significantly influenced by the nature and position of substituents on the benzene ring.[9] Key SAR observations include:

-

Hydroxyl and Acetyl Groups: The presence of both hydroxyl and acetyl groups is crucial for antimicrobial activity, likely providing an optimal balance between hydrophilicity and lipophilicity, which is important for membrane interaction.[9]

-

Halogenation: The introduction of halogen atoms, such as bromine, can enhance antibacterial activity.

-

Additional Moieties: Hybrid molecules combining hydroxyacetophenone with other pharmacophores, like tetrazoles, can lead to synergistic effects and improved antimicrobial profiles.[9]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum:

-

Grow the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Dilute the standardized inoculum to the final desired concentration for the assay.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of the substituted hydroxyacetophenone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound.

-

Include positive (broth with inoculum, no compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of cell viability.

-

Anticancer Potential: Targeting the Hallmarks of Cancer

Substituted hydroxyacetophenones and their derivatives have demonstrated promising anticancer activities through various mechanisms.[1][10]

Mechanisms of Action

-

Antiproliferative Effects: Certain substituted hydroxyacetophenone derivatives have been shown to possess antiproliferative properties, inhibiting the growth of cancer cells.[11]

-

Modulation of the Actomyosin Cytoskeleton: 4-Hydroxyacetophenone (4-HAP) has been found to activate nonmuscle myosin-2C (NM2C), which alters the organization of the actin cytoskeleton.[12] This can inhibit cancer cell adhesion, invasion, and migration, thereby reducing metastasis.[12] In pancreatic cancer models, 4-HAP has been shown to decrease dissemination and reduce liver metastases.[13][14]

-

Enzyme Inhibition: Derivatives of 2,4-dihydroxyacetophenone have been synthesized as potent inhibitors of phosphodiesterase (PDE) enzymes, which are involved in various cellular signaling pathways and are considered therapeutic targets in cancer.[15]

Caption: Diverse anticancer mechanisms of substituted hydroxyacetophenones.

Other Notable Biological Activities

Beyond the aforementioned activities, substituted hydroxyacetophenones exhibit a range of other interesting biological effects:

-

Tyrosinase Inhibition: Hydroxyacetophenone has been identified as a tyrosinase inhibitor, suggesting its potential application in controlling hyperpigmentation and as a whitening agent in cosmetics.[16][17]

-

Enzyme Inhibition: Derivatives of hydroxyacetophenones have been explored as inhibitors for various enzymes, including phosphodiesterases, highlighting their potential in treating a range of conditions.[15]

-

Analgesic and Antipyretic Properties: Some hydroxyacetophenone derivatives, such as 2'-Hydroxy-4'-methoxyacetophenone, are used for their analgesic and anti-inflammatory effects.[9]

Conclusion and Future Directions

Substituted hydroxyacetophenones represent a versatile and promising class of compounds with a wide array of biological activities. Their inherent chemical tractability allows for the generation of extensive libraries of derivatives with tailored pharmacological profiles. The antioxidant, anti-inflammatory, antimicrobial, and anticancer properties discussed in this guide underscore their potential for the development of novel therapeutics.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by different substituted hydroxyacetophenones.

-

Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo efficacy of lead compounds.

-

Synergistic Combinations: Investigating the potential of hydroxyacetophenone derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

-

Advanced Drug Delivery Systems: Developing novel formulations to improve the bioavailability and targeted delivery of these compounds.

By continuing to explore the rich chemical space of substituted hydroxyacetophenones, the scientific community is well-positioned to unlock their full therapeutic potential for the benefit of human health.

References

- 1. jpub.org [jpub.org]

- 2. jpub.org [jpub.org]

- 3. sciensage.info [sciensage.info]

- 4. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. regimenlab.com [regimenlab.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. EP1768945B1 - Substituted hydroxyacetophenon derivatives - Google Patents [patents.google.com]

- 12. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Targeting Mechanoresponsive Proteins in Pancreatic Cancer: 4-Hydroxyacetophenone Blocks Dissemination and Invasion by Activating MYH14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

The Solubility Profile of 3',5'-Dimethyl-2'-hydroxyacetophenone: A Technical Guide for Researchers

An In-depth Examination of the Solubility of a Versatile Ketone in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3',5'-Dimethyl-2'-hydroxyacetophenone, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents available data and educated estimations for its behavior in a range of common laboratory solvents, and offers detailed experimental protocols for determining solubility. By understanding the interplay of molecular structure and solvent properties, researchers can optimize reaction conditions, improve formulation strategies, and enhance the overall efficiency of their work with this versatile compound.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , is an aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a hydroxyl group and two methyl groups on the phenyl ring, imparts unique chemical properties that make it a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The compound typically appears as a solid at room temperature, with a melting point in the range of 55°C.[3] A thorough understanding of its solubility in various solvents is paramount for its effective use in laboratory and industrial settings.

Chemical Structure:

Caption: Chemical structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, its solubility is influenced by several key structural features:

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's solubility in nonpolar solvents through van der Waals forces.

-

Hydroxyl Group (-OH): This polar group is capable of forming hydrogen bonds, which is a strong type of intermolecular attraction. This feature promotes solubility in polar protic solvents like water and alcohols.

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.

-

Methyl Groups (-CH₃): These nonpolar, electron-donating groups slightly increase the lipophilicity of the molecule, which can influence its solubility in nonpolar solvents.

The overall solubility of this compound in a given solvent is a balance between these competing factors.

Solubility Profile in Common Laboratory Solvents

While specific quantitative solubility data for this compound is not extensively available in the literature, we can make informed estimations based on its structural similarity to 2'-Hydroxyacetophenone and general principles of solubility for phenolic compounds.

Qualitative Solubility Assessment

Based on its structure, the following qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group allows for hydrogen bonding with these solvents. Solubility is expected to be moderate to good in alcohols like methanol and ethanol.[3] Its solubility in water is expected to be slight, as the nonpolar aromatic ring and methyl groups counteract the polarity of the hydroxyl and ketone groups.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): The polar ketone group will interact favorably with these solvents. Good solubility is anticipated in solvents like acetone and DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): The aromatic ring and methyl groups will promote solubility in these solvents. Moderate solubility is expected, particularly in aromatic solvents like toluene and chlorinated solvents like chloroform. Solubility in highly nonpolar alkanes like hexane is likely to be lower.

Semi-Quantitative Solubility Data and Estimations

Direct quantitative solubility data for this compound is sparse. However, data for the closely related compound, 2'-Hydroxyacetophenone, provides a valuable reference point. 2'-Hydroxyacetophenone is reported to be soluble in ethanol, DMSO, and dimethylformamide at approximately 11, 20, and 16 mg/mL, respectively.[5]

The presence of two additional methyl groups in this compound is expected to slightly decrease its polarity compared to 2'-Hydroxyacetophenone. This structural modification will likely lead to:

-

A slight decrease in solubility in highly polar solvents like water.

-

A potential slight decrease in solubility in polar protic and aprotic solvents.

-

A potential increase in solubility in nonpolar solvents.

The following table summarizes the expected solubility and provides an estimated range based on available data for analogous compounds.

| Solvent Category | Solvent | Predicted Solubility | Estimated Range (mg/mL) | Key Intermolecular Forces |

| Polar Protic | Water | Slightly Soluble | < 1 | Hydrogen bonding, Dipole-dipole |

| Methanol | Soluble | 10 - 50 | Hydrogen bonding, Dipole-dipole | |

| Ethanol | Soluble | 10 - 50 | Hydrogen bonding, Dipole-dipole | |

| Polar Aprotic | Acetone | Soluble | > 20 | Dipole-dipole |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 20 | Dipole-dipole | |

| Acetonitrile | Moderately Soluble | 5 - 20 | Dipole-dipole | |

| Nonpolar | Toluene | Moderately Soluble | 5 - 20 | Van der Waals |

| Chloroform | Soluble | > 20 | Dipole-dipole, Van der Waals | |

| Hexane | Sparingly Soluble | < 5 | Van der Waals |

Disclaimer: The estimated solubility ranges are for guidance purposes only and should be confirmed experimentally.

Experimental Determination of Solubility

For precise applications, experimental determination of solubility is crucial. The following section outlines a standard laboratory protocol for this purpose.

Isothermal Saturation Method

This gravimetric method is a reliable technique to determine the equilibrium solubility of a compound at a specific temperature.

Caption: Experimental workflow for the Isothermal Saturation Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in a constant temperature bath (e.g., 25 °C) and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any solid particles.

-

Analysis: Accurately transfer a known volume of the clear, saturated solution to a pre-weighed container.

-

Solvent Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the solid residue is achieved.

-

Calculation: Weigh the container with the dry residue. The mass of the dissolved solute is the final weight minus the initial weight of the container. The solubility can then be calculated as mass of solute per volume of solvent (e.g., in mg/mL or g/L).

Conclusion

This compound exhibits a nuanced solubility profile dictated by its molecular structure. It is predicted to be readily soluble in many common organic solvents, particularly polar aprotic and alcoholic solvents, with limited solubility in water. For critical applications, the provided experimental protocol for solubility determination is recommended to obtain precise quantitative data. A comprehensive understanding of its solubility is a key factor in leveraging the full potential of this versatile chemical intermediate in research and development.

References

An In-depth Technical Guide to the Solid-State Physical Characteristics of 3',5'-Dimethyl-2'-hydroxyacetophenone

Introduction

3',5'-Dimethyl-2'-hydroxyacetophenone is an aromatic ketone that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its efficacy and stability in solid dosage forms are intrinsically linked to its solid-state physical properties. This technical guide provides a comprehensive overview of the key physical characteristics of this compound in its solid form. We will delve into the experimental methodologies used to elucidate its crystallographic, thermal, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the solid-state characterization of this compound.

Physicochemical Properties Summary

A foundational understanding of a compound's basic physicochemical properties is paramount before embarking on more detailed solid-state characterization. The table below summarizes the known properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym | 1-(2-Hydroxy-3,5-dimethylphenyl)ethanone | --INVALID-LINK--[1] |

| Molecular Formula | C₁₀H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid / White to Orange to Green powder to crystal | --INVALID-LINK--[1] |

| Melting Point | 48-55 °C | --INVALID-LINK--[1] |

Crystallographic Characterization: Unveiling the Three-Dimensional Architecture

The spatial arrangement of molecules in a crystal lattice dictates many of the bulk properties of a solid, including its solubility, stability, and mechanical strength. X-ray diffraction is the cornerstone technique for determining this three-dimensional structure.

The Significance of Crystal Structure

For a pharmaceutical intermediate like this compound, understanding the crystal structure is crucial. The presence of functional groups capable of hydrogen bonding (a hydroxyl group and a carbonyl group) suggests the likelihood of specific intermolecular interactions that will govern the crystal packing. Furthermore, acetophenone derivatives have been known to exhibit polymorphism, the ability to exist in multiple crystalline forms.[2][3][4] Each polymorph can have distinct physical properties, making a thorough crystallographic investigation essential for quality control and regulatory purposes.

Experimental Workflows for Crystallographic Analysis

SCXRD provides the most detailed and unambiguous determination of a crystal structure.[5]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common and effective method.

-

Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetone) in which it is moderately soluble.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[6]

-

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to achieve the best fit with the experimental data.

Causality Behind Experimental Choices:

-

Slow Evaporation: Rapid crystallization often leads to smaller, less-ordered crystals. Slow evaporation provides the necessary time for molecules to arrange themselves into a well-ordered lattice.[6]

-

Cryo-cooling: Cooling the crystal reduces atomic motion, resulting in sharper diffraction spots and a more precise determination of atomic positions.

PXRD is a powerful technique for fingerprinting crystalline solids and can be used for phase identification, purity assessment, and to study polymorphism.[2][4][7][8]

Experimental Protocol:

-

Sample Preparation: A small amount of the solid this compound is finely ground using a mortar and pestle to ensure a random orientation of the crystallites.[2]

-

Sample Mounting: The powdered sample is packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer. The instrument directs an X-ray beam onto the sample and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.[4][8]

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint of the crystalline phase. This pattern can be compared to a database or to patterns generated from single-crystal data to confirm the identity and purity of the solid form.

Causality Behind Experimental Choices:

-

Grinding the Sample: This ensures that a large number of crystallites are in all possible orientations, which is necessary to obtain a diffraction pattern that is representative of the bulk material.[2]

References

- 1. Nmr spectroscopy for solids | Bruker [bruker.com]

- 2. rigaku.com [rigaku.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Powder diffraction - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. How To [chem.rochester.edu]

- 7. imf.ucmerced.edu [imf.ucmerced.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to C10H12O2 Aromatic Ketones: IUPAC Nomenclature, Synthesis, and Applications

Abstract: The molecular formula C10H12O2 represents a diverse class of aromatic ketones with significant industrial and research applications. This guide provides an in-depth analysis of this class, focusing on key structural isomers that exemplify its versatility. We will explore the systematic IUPAC nomenclature, detail robust synthetic methodologies such as Friedel-Crafts acylation and directed aldol condensation, and present a thorough overview of their characterization using modern spectroscopic techniques. The applications of these compounds are highlighted through specific case studies, including the renowned flavor agent Raspberry Ketone and the widely used photoinitiator 2-hydroxy-2-methyl-1-phenylpropan-1-one. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and field-proven insights.

Introduction to Aromatic Ketones

Defining the Class

Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) where the carbonyl carbon is bonded to at least one aromatic ring. This structural motif imparts unique electronic properties and reactivity, making them valuable intermediates and functional molecules.

Significance of the C10H12O2 Formula

The chemical formula C10H12O2 indicates a degree of unsaturation of five. This is satisfied by the presence of an aromatic ring (four degrees) and a ketone functional group (one degree). The remaining atoms (C4, H7, O) can be arranged in various ways, leading to significant isomerism. The second oxygen atom is typically present as a hydroxyl (-OH) or an ether (-O-R) group, which further diversifies the chemical properties and potential applications of these isomers.

Scope of this Guide

This guide will focus on a curated selection of representative isomers to provide a comprehensive yet focused overview. The chosen compounds showcase the structural diversity and varied applications of the C10H12O2 aromatic ketone class.

IUPAC Nomenclature and Structural Isomerism

Systematic nomenclature is crucial for unambiguously identifying specific isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a rules-based system for this purpose. We will examine the IUPAC names of several key isomers.

Case Study Isomers

-

Raspberry Ketone

-

4'-Ethoxyacetophenone

-

A Common Photoinitiator

Caption: Key isomers of C10H12O2 aromatic ketones.

Table of Representative Isomers

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

| Raspberry Ketone | 4-(4-Hydroxyphenyl)butan-2-one | 5471-51-2[1][2] | C10H12O2 |

| 4'-Ethoxyacetophenone | 1-(4-Ethoxyphenyl)ethan-1-one | 1676-63-7[4][5] | C10H12O2 |

| Darocur 1173 | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | 7473-98-5[6] | C10H12O2 |

| - | 2-Methoxy-1-(o-tolyl)ethanone | 97728-46-6[8] | C10H12O2 |

Synthesis Strategies and Mechanistic Insights

The synthesis of C10H12O2 aromatic ketones is highly dependent on the specific isomer. The placement of the ketone and the nature of the second oxygen functionality dictate the most efficient synthetic route.

Friedel-Crafts Acylation: Synthesis of 4'-Ethoxyacetophenone

This classic electrophilic aromatic substitution is a cornerstone for preparing ketones where the carbonyl group is directly attached to the aromatic ring.[9] The reaction involves activating an acyl source (like an acyl chloride or anhydride) with a Lewis acid to generate a highly electrophilic acylium ion.

Mechanism Causality: The ethoxy group on the starting material (phenetole) is an ortho-, para-directing activator. Due to steric hindrance from the ethoxy group, the acylation occurs predominantly at the para position, leading to high selectivity for the 4'-ethoxy isomer.[10]

Caption: Workflow for Friedel-Crafts synthesis.

Protocol: Synthesis of 4'-Ethoxyacetophenone

-

Reactor Setup: A clean, dry, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Initial Charge: Charge the flask with phenetole (1.0 eq) and a dry solvent like dichloromethane.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl3, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Acylation: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel. An exothermic reaction will occur.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Workup: Separate the organic layer. Wash sequentially with water, 5% NaOH solution, and brine. Dry the organic layer over anhydrous MgSO4.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Directed Aldol Condensation: Synthesis of Raspberry Ketone

When the ketone is located on an alkyl chain attached to the ring, a different strategy is required. The industrial synthesis of Raspberry Ketone is a prime example, utilizing a Claisen-Schmidt (crossed-aldol) condensation followed by selective hydrogenation.[1]

Mechanism Causality: The reaction begins with the base-catalyzed condensation of 4-hydroxybenzaldehyde with acetone.[11] The aldehyde lacks α-hydrogens, preventing self-condensation, while the ketone (acetone) readily forms an enolate. This directed reaction forms an α,β-unsaturated ketone intermediate. The subsequent hydrogenation must be selective; catalysts like nickel boride or palladium on carbon are chosen to reduce the alkene C=C bond without affecting the aromatic ring or the ketone C=O group.[1][12]

Caption: Synthesis pathway for Raspberry Ketone.

Protocol: Synthesis of Raspberry Ketone

-

Condensation: In a reactor, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a mixture of acetone (10-20 eq) and water. Add an aqueous solution of sodium hydroxide (NaOH) while maintaining a low temperature. Stir until the reaction is complete (monitored by TLC).

-

Neutralization: Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the intermediate, 4-(4-hydroxyphenyl)but-3-en-2-one. Filter and wash the solid.

-

Hydrogenation: Suspend the dried intermediate in a solvent like methanol or ethanol in a hydrogenation vessel. Add a catalyst, such as 5% Pd/C or freshly prepared nickel boride.[12]

-

Reaction: Pressurize the vessel with hydrogen gas (e.g., 1-5 atm) and stir at a suitable temperature (e.g., 25-60 °C) until hydrogen uptake ceases.

-

Isolation: Filter off the catalyst. Remove the solvent from the filtrate under reduced pressure. The resulting crude Raspberry Ketone can be purified by recrystallization.

Spectroscopic Characterization and Analysis

Differentiating the isomers of C10H12O2 requires a combination of spectroscopic techniques. ¹H NMR, ¹³C NMR, and IR spectroscopy provide a detailed picture of the molecular structure.

Data Interpretation

The chemical environment of each proton and carbon atom results in a unique signal, allowing for definitive structure elucidation.

| Compound | Technique | Key Diagnostic Signals (δ in ppm, J in Hz) |

| Raspberry Ketone | ¹H NMR | ~7.04 (d, J=8.5 Hz, 2H, Ar-H ortho to CH2), ~6.75 (d, J=8.5 Hz, 2H, Ar-H ortho to OH), ~2.82 (t, 2H, Ar-CH2-), ~2.74 (t, 2H, -CH2-CO), ~2.14 (s, 3H, -COCH3)[13] |

| ¹³C NMR | ~209.0 (C=O), ~154.0 (Ar-C-OH), ~132.8 (Ar-Cipso), ~129.4 (Ar-CH), ~115.3 (Ar-CH), ~45.4 (Ar-CH2), ~30.1 (-CH2-CO), ~28.9 (-COCH3)[13] | |

| IR (cm⁻¹) | 3400-3200 (broad, O-H), ~1705 (strong, C=O stretch) | |

| 4'-Ethoxyacetophenone | ¹H NMR | ~7.92 (d, 2H, Ar-H ortho to CO), ~6.91 (d, 2H, Ar-H ortho to OEt), ~4.10 (q, 2H, -OCH2-), ~2.55 (s, 3H, -COCH3), ~1.43 (t, 3H, -CH2CH3) |

| ¹³C NMR | ~196.7 (C=O), ~163.5 (Ar-C-OEt), ~130.5 (Ar-CH), ~130.3 (Ar-Cipso), ~114.1 (Ar-CH), ~63.7 (-OCH2-), ~26.3 (-COCH3), ~14.6 (-CH2CH3) | |

| IR (cm⁻¹) | ~1675 (strong, conjugated C=O stretch), ~1250 (strong, C-O stretch) |

Causality of Chemical Shifts:

-

Aromatic Protons: Protons ortho to the electron-withdrawing carbonyl group in 4'-ethoxyacetophenone are deshielded and appear downfield (~7.9 ppm), while those ortho to the electron-donating ethoxy group are shielded and appear upfield (~6.9 ppm).

-

Carbonyl Carbon: The carbonyl carbon in ketones typically resonates far downfield in the ¹³C NMR spectrum (>190 ppm) due to the electronegativity of the oxygen atom. Conjugation with the aromatic ring, as in 4'-ethoxyacetophenone, shifts this peak slightly upfield (~197 ppm) compared to a non-conjugated ketone like Raspberry Ketone (~209 ppm).

Applications in Research and Industry

The structural variations among C10H12O2 isomers lead to a wide range of applications.

Flavor and Fragrance Industry: Raspberry Ketone

Raspberry Ketone is the primary aroma compound of red raspberries.[1] Due to its low natural abundance (1-4 mg per kg of raspberries), industrial demand is met almost exclusively through chemical synthesis.[11] It is widely used in perfumes, cosmetics, and as a food additive to impart a fruity, raspberry-like aroma and taste.[14]

Polymer Chemistry: Photoinitiators

2-Hydroxy-2-methyl-1-phenylpropan-1-one is a highly efficient Type I photoinitiator. Photoinitiators are compounds that, upon absorption of light (typically UV), generate reactive species (free radicals or cations) that initiate polymerization.

Mechanism of Action (Norrish Type I Cleavage): Upon UV irradiation, the molecule is promoted to an excited state. It then undergoes rapid homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the tertiary carbon bearing the hydroxyl group.[15][16] This α-cleavage is highly efficient because it produces two relatively stable radicals: a benzoyl radical and a tertiary ketyl radical. These radicals then initiate the polymerization of monomers in a formulation (e.g., inks, coatings, adhesives).

Caption: Norrish Type I cleavage mechanism.

Pharmaceutical and Agrochemical Scaffolds

The varied structures within the C10H12O2 class serve as versatile building blocks for more complex molecules. For example, the core structure of Raspberry Ketone is similar to that of capsaicin and synephrine, compounds known to influence lipid metabolism.[3] This makes these ketones attractive starting points for the synthesis of new bioactive compounds in drug discovery and agrochemical research.

Conclusion

The aromatic ketones defined by the formula C10H12O2 are far from a monolithic group. This guide has demonstrated that subtle changes in the arrangement of atoms lead to vastly different chemical properties and real-world applications. From the pleasant aroma of Raspberry Ketone to the radical-generating power of photoinitiators, these compounds highlight the elegance and utility of organic chemistry. A thorough understanding of their nomenclature, synthesis, and characterization is essential for scientists and researchers aiming to harness their potential in diverse fields. Future research will undoubtedly uncover new isomers and applications for this versatile chemical class.

References

- 1. Raspberry ketone - Wikipedia [en.wikipedia.org]

- 2. 4-(4-Hydroxyphenyl)-2-butanone, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A11031.22 [thermofisher.com]

- 5. p-Ethoxyacetophenone | C10H12O2 | CID 72872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-2-methyl-1-phenylpropan-1-one | C10H12O2 | CID 81984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. 2-Methoxy-1-(o-tolyl)ethanone | C10H12O2 | CID 13411818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 10. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]

- 11. shokubai.org [shokubai.org]

- 12. researchgate.net [researchgate.net]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Raspberry ketone .Your aunt will teach you nmr [orgspectroscopyint.blogspot.com]

- 14. Raspberry Ketone | 5471-51-2 [chemicalbook.com]

- 15. Norrish reaction - Wikipedia [en.wikipedia.org]

- 16. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Methodological & Application

The Versatile Scaffold: Application Notes on 3',5'-Dimethyl-2'-hydroxyacetophenone in Medicinal Chemistry

Introduction: Unveiling the Potential of a Substituted Phenone

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. 3',5'-Dimethyl-2'-hydroxyacetophenone, a substituted aromatic ketone, has emerged as a valuable building block in this pursuit. Its unique structural features, including a reactive acetyl group, a phenolic hydroxyl group, and strategically placed methyl substituents, render it an attractive starting material for the synthesis of a diverse array of bioactive molecules.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of chalcones and the subsequent biological activities of these derivatives. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the potential therapeutic implications of the resulting compounds.

Core Application: A Gateway to Bioactive Chalcones